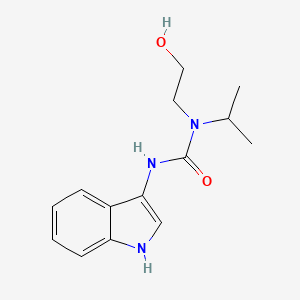

![molecular formula C23H18ClN3O B2542451 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 612041-22-2](/img/structure/B2542451.png)

9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

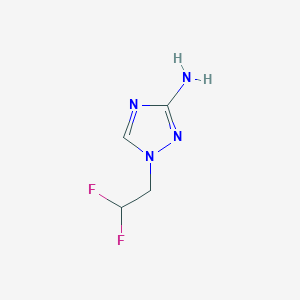

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .Molecular Structure Analysis

The molecular formula of Quinoxalino[2,3-b]quinoxaline is C14H8N4 . The average mass is 232.240 Da and the monoisotopic mass is 232.074890 Da .Chemical Reactions Analysis

Quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses . Various potent quinoxaline compounds have been analyzed in the literature .Physical And Chemical Properties Analysis

Quinoxaline is a low-melting solid (29–30 °C), soluble in water, and a weak base (pKa = 0.56) .Applications De Recherche Scientifique

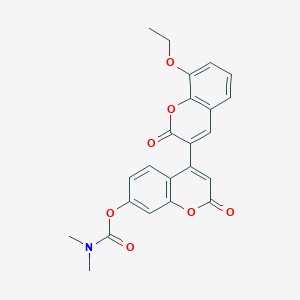

- Quinoxalines, including derivatives like our compound, exhibit promising anticancer activity. Researchers have investigated their effects on tumor cell lines, apoptosis pathways, and cell cycle regulation. The chloro-substituted quinoxaline you mentioned may have potential as an antitumor agent .

- Quinoxalines are known for their photophysical properties. They can act as fluorescent probes, emitting light upon excitation. The ethoxybenzyl-substituted quinoxaline could find applications in fluorescence-based assays, imaging, and sensing .

- Quinoxaline derivatives have been explored in organic electronics. Their electron-transporting properties make them suitable for organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The chloro-ethoxybenzyl quinoxaline might contribute to these applications .

- Researchers have investigated quinoxaline-based dyes for use in dye-sensitized solar cells (DSSCs). These dyes absorb sunlight and transfer electrons, enhancing solar cell efficiency. The compound you mentioned could be a potential sensitizer .

- Quinoxalines have shown diverse biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The specific ethoxybenzyl-chloro quinoxaline might have unique interactions with biological targets .

- Quinoxaline-containing polymers exhibit interesting properties, such as thermal stability and electrical conductivity. Researchers have explored their use in materials like coatings, membranes, and sensors. The chloro-ethoxybenzyl quinoxaline could contribute to such applications .

Anticancer Properties

Photophysical Applications

Organic Electronics and Optoelectronics

Solar Cells and Dye-Sensitized Materials

Biological Activity Beyond Cancer

Materials Science and Polymer Chemistry

Mécanisme D'action

Target of Action

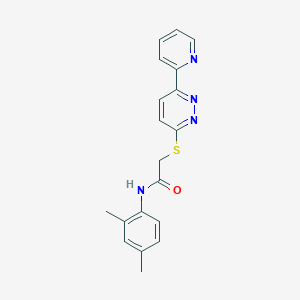

Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms

Mode of Action

Quinoxaline derivatives are known to interact with their targets leading to various biochemical changes . The exact interaction of this compound with its targets and the resulting changes require further investigation.

Biochemical Pathways

Quinoxaline derivatives are known to affect various biochemical pathways

Result of Action

Quinoxaline derivatives are known to exhibit various biological activities . The specific effects of this compound require further investigation.

Orientations Futures

Propriétés

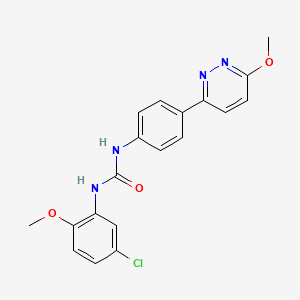

IUPAC Name |

9-chloro-6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O/c1-2-28-21-10-6-3-7-15(21)14-27-20-12-11-16(24)13-17(20)22-23(27)26-19-9-5-4-8-18(19)25-22/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOVVVFSQUZNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2542373.png)

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2542378.png)

![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)

![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)